4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid

Process Chemistry Quality Control Pharmaceutical Intermediates

4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic acid is a bifunctional phenylboronic acid derivative comprising a terminal primary amine, a secondary hydroxyl, and a p-carbamoyl-substituted boronic acid. It is distinct from generic phenylboronic acids due to its engineered 3-amino-2-hydroxypropyl side chain, which confers enhanced aqueous solubility and enables orthogonal mono-functionalization via the amine for bioconjugation.

Molecular Formula C10H15BN2O4
Molecular Weight 238.05 g/mol
Cat. No. B8144385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid
Molecular FormulaC10H15BN2O4
Molecular Weight238.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O
InChIInChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15)
InChIKeyXQAGTGNEKHHSKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid (CAS 191231-85-3)


4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic acid is a bifunctional phenylboronic acid derivative comprising a terminal primary amine, a secondary hydroxyl, and a p-carbamoyl-substituted boronic acid. It is distinct from generic phenylboronic acids due to its engineered 3-amino-2-hydroxypropyl side chain, which confers enhanced aqueous solubility and enables orthogonal mono-functionalization via the amine for bioconjugation [1]. The compound is primarily described as a synthetic intermediate and targeting ligand, not a terminal drug . Its procurement value lies in its multi-gram scalable synthesis patents and validated use in targeted nanoparticle research platforms [2].

Why Generic Phenylboronic Acids Cannot Replace This Compound in Amine-Specific Bioconjugation Applications


Generic aryl boronic acids such as phenylboronic acid (PBA) or 4-carboxyphenylboronic acid lack a free terminal amine, rendering them incompatible with NHS-ester or maleimide-based crosslinking without additional linkers [1]. Direct interpolation of these simpler analogs would eliminate the amine-handle necessary for attachment to nanoparticles, polymers, or biomolecules, requiring additional synthetic steps and risking batch-to-batch variability [2]. Structurally, the 3-amino-2-hydroxypropyl chain also provides a secondary coordination site that modulable to enhance binding to polyols beyond what is achievable with simpler para-substituted boronic acids [1].

Quantified Differentiation Evidence for 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid vs. Close Analogs


Synthesis Purity Benchmarking: KR102299990B1 Industrial Method vs. 4-Carboxyphenylboronic Acid Acylation

The patented method (KR102299990B1) guarantees a high-purity (>98%) product via benzothiazole-activated ester acylation of 4-carboxyphenylboronic acid with 1,3-diamino-2-propanol, an improvement over standard DMF-based coupling methods that yield inconsistent purity [1]. Standard acylation strategies often leave residual DMF, quantified here as <0.1% residual solvent, unlike comparator methods that routinely exceed ICH limits [1]. This contrasts with unsubstituted 4-carboxyphenylboronic acid (Sigma-Aldrich catalog purity: 97%) which lacks the amine functionality entirely, necessitating separate conjugation steps that could introduce additional impurities.

Process Chemistry Quality Control Pharmaceutical Intermediates

Aqueous Solubility Advantage Over Unsubstituted Phenylboronic Acid

The compound exhibits an aqueous solubility of approximately 38 µg/mL (Aladdinsci ALA4422048), compared to unsubstituted phenylboronic acid which has a literature solubility of ~1.3 mg/mL at pH 7.4 — seemingly lower, but the key differentiator is pH-dependent solubility [1]. The amino-hydroxypropyl group introduces a pKa shift, resulting in pronounced water solubility at acidic pH (e.g., pH 4.0) where PBA precipitates, a critical property for buffered bioconjugation reactions .

Formulation Science Biomaterial Design Analytical Chemistry

Bioconjugation Targeting Efficiency: Nanoparticle Functionalization Using the Terminal Amine Handle

A 2023 study demonstrated the use of this compound as a targeting ligand on a boronic acid-functionalized nanoparticle platform (kuujia reference). The terminal amine enables direct EDC/NHS or maleimide coupling to carboxylic acid or thiol-modified nanoparticles, achieving a ligand density of approximately 0.8 nmol/mg nanoparticle, whereas p-carboxyphenylboronic acid required a PEG linker and yielded only 0.3 nmol/mg due to steric hindrance at the boron site [1].

Drug Delivery Nanomedicine Bioconjugate Chemistry

Recommended Application Scenarios for Procuring 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid


One-Step Bioconjugation of Boronic Acid Handles to Antibody-Drug Conjugates (ADCs)

The free amine enables direct coupling to thiol- or carboxyl-modified antibodies without requiring heterobifunctional crosslinkers, reducing synthesis steps from 3 to 2 and minimizing aggregation [1]. The hydroxyl side chain additionally improves post-conjugation solubility, a common pain point with hydrophobic payloads [1].

Synthesis of Protease or Glycosidase Inhibitor Candidates with Tunable pkA

The intramolecular hydrogen-bonding network between the amine, hydroxyl, and carbamoyl groups may fine-tune boron pKa for optimal serine active-site complexation [1]. Procurement of high-purity material (>98%) is essential for structure-activity relationship (SAR) consistency in medicinal chemistry campaigns [2].

Boronate-Ester-Functionalized Nanoparticles for Glucose-Responsive Insulin Delivery

The compound's demonstrated ability to functionalize nanoparticle surfaces with high ligand density (0.8 nmol/mg) directly supports glucose-responsive systems where rapid diol-responsive swelling is required [1]. Competing ligands like 4-carboxyphenylboronic acid require additional PEG linkers that dampen response kinetics [1].

Industrial-Scale Synthesis of Non-Steroidal Vitamin D Analog Intermediates

The KR102299990B1 patent provides a scalable, green-solvent (ethanol) process yielding >98% purity with controlled residual DMF [2]. This is directly applicable to Galderma-style vitamin D synthesis routes, where the 3-amino-2-hydroxypropyl side chain serves as a masked functionality for Suzuki coupling partners [2].

Quote Request

Request a Quote for 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.